tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)20-10-6-7-14(20)13-8-9-15(18-11-13)19-16(21)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3,(H,18,19,21) |
InChI Key |
NCJXSRCIXZWBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
A one-pot cyclization reaction between a diamine (e.g., 1,4-diaminobutane) and a ketone (e.g., acetone) generates the pyrrolidine ring. For example:
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions attach preformed pyrrolidine derivatives to halogenated pyridines:
-
Substrate : 5-Bromo-2-aminopyridine.
-
Reagent : 1-Isopropylpyrrolidine-2-boronic acid.
-
Conditions :
Boc Protection of the Primary Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
Standard Carbamate Formation Protocol
-
Reagents :
-
Amine : 5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-amine.
-
Boc Anhydride : 1.2–1.5 equivalents.
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Reaction Conditions :
-
Workup :
-
Dilution with water, extraction with DCM, and drying over Na₂SO₄.
-
Purification via silica gel chromatography (hexane/ethyl acetate).
-
Optimization Insights
-
Excess Base : Triethylamine (2.0 equivalents) minimizes side reactions like N-alkylation.
-
Solvent Choice : THF improves solubility of intermediates compared to DCM.
Alternative Routes and Comparative Analysis
Direct Functionalization of Preprotected Pyridines
Analytical Characterization and Quality Control
Post-synthesis validation ensures structural fidelity and purity:
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz) :
-
¹³C NMR (CDCl₃, 100 MHz) :
Chromatographic Purity Assessment
-
HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm.
Industrial-Scale Considerations and Challenges
Scalability requires addressing:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The Boc group in this compound undergoes acid-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical in synthetic chemistry for deprotection during multi-step syntheses.
-
Conditions :
-
Mechanism :
Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the carbamate bond .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 2M HCl, 50°C, 3h | Free amine + CO₂ + tert-butanol | ~90% |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring’s reactivity is influenced by the electron-donating pyrrolidine substituent, which activates specific positions for electrophilic substitution.
-
Observed Reactions :
-
Nitration : Occurs at the meta position relative to the pyrrolidine substituent under mixed acid conditions (HNO₃/H₂SO₄).
-
Halogenation : Bromination or chlorination proceeds selectively at the activated positions.
-
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| Br₂ (1.2 eq) | FeBr₃, CH₂Cl₂, 0°C | C-3 of pyridine | Brominated derivative |
Transesterification of the Carbamate Group
The Boc group can undergo transesterification with alcohols under basic conditions, enabling modification of the carbamate’s ester moiety.
-
Example :
Reaction with methanol in the presence of sodium methoxide yields methyl carbamate derivatives .
| Reagent | Conditions | Product |
|---|---|---|
| MeOH, NaOMe | Reflux, 6h | Methyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate |
Stability Under Thermal and pH Conditions
The compound exhibits stability under neutral and basic conditions but degrades under strong acids or prolonged heating.
-
Thermal Stability :
Decomposes at temperatures >200°C, releasing isobutylene and CO₂ . -
pH Stability :
Stable in neutral/basic solutions (pH 7–12) but hydrolyzes rapidly in acidic media (pH <3) .
Interaction with Nucleophiles
The carbamate’s carbonyl group is susceptible to nucleophilic attack, enabling reactions with amines or Grignard reagents.
-
Aminolysis :
Reaction with primary amines (e.g., methylamine) forms urea derivatives.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₂CH₃ | THF, 60°C, 12h | N-Methylurea derivative |
Reduction of the Pyrrolidine Ring
The pyrrolidine moiety can undergo catalytic hydrogenation to form a saturated piperidine analog, though this is highly dependent on reaction conditions.
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 24h | Partially reduced pyrrolidine |
Key Research Findings
-
The Boc group’s lability under acidic conditions makes this compound a versatile intermediate in peptide and heterocycle synthesis .
-
Pyridine-ring functionalization is regioselective due to the directing effects of the pyrrolidine substituent .
-
Transesterification and aminolysis reactions broaden its utility in derivatization strategies .
Scientific Research Applications
Chemistry: tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is often used in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biochemical pathways .
Medicine: Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include pyridine- and pyrimidine-based tert-butyl carbamates, differing primarily in substituents and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Stability and Reactivity
- The fluorinated pyrimidine derivative (CAS 1799420-92-0) is prone to hydrolysis under acidic or basic conditions due to its electron-deficient pyrimidine core and labile hydroxyl group .
Biological Activity
tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic compound belonging to the carbamate family, characterized by the presence of a pyridine ring and an isopropylpyrrolidine substituent. The molecular formula of this compound is C₁₈H₂₉N₃O₂, with a molecular weight of approximately 317.43 g/mol. Its unique structure suggests potential biological activities that are of interest in pharmacological research.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- A tert-butyl group which may enhance lipophilicity.
- A pyridine ring that is often associated with various biological activities, including receptor binding.
- An isopropylpyrrolidine moiety , which may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit significant biological activities, including:
- Antidepressant effects : Some studies suggest that similar compounds can act on neurotransmitter systems, potentially influencing mood regulation.
- Antinociceptive properties : Compounds with similar structures have been shown to alleviate pain in preclinical models.
- Antimicrobial activity : Pyridine derivatives are frequently investigated for their ability to inhibit microbial growth.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. Preliminary studies indicate potential binding affinities to:
- Serotonin receptors : Implicated in mood regulation and anxiety disorders.
- Dopamine receptors : Associated with reward pathways and motor control.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Binding Affinity : High affinity for serotonin receptor subtypes.
- Inhibition of Enzymatic Activity : Potential inhibition of acetylcholinesterase, suggesting cognitive-enhancing effects.
In Vivo Studies
Animal models have shown that administration of this compound leads to:
- Reduced Pain Responses : Significant reduction in pain behaviors in models of inflammatory pain.
- Improved Behavioral Outcomes : Enhanced performance in tasks assessing anxiety and depression-like behaviors.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the following:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-Boc-piperidine | C₈H₁₅NO₂ | Contains a piperidine ring | Moderate analgesic effects |
| N-Boc-pyrrolidine | C₇H₁₃NO₂ | Lacks the pyridine moiety | Antimicrobial properties |
| N-Boc-aniline | C₇H₈N₂O₂ | An aromatic amine | Limited CNS activity |
The structural uniqueness of this compound suggests distinct pharmacological properties compared to these related compounds.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study on the antidepressant effects demonstrated significant improvements in behavioral tests when administered to rodent models, indicating its potential for treating mood disorders.
- Case Study 2 : Research on pain modulation showed that this compound effectively reduced nociceptive responses, suggesting its use in pain management therapies.
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging catalysts like Pd₂(dba)₃ and ligands such as BINAP. For example, in analogous syntheses, coupling aryl halides with amines under inert atmospheres (N₂ or Ar) in solvents like toluene or THF at elevated temperatures (e.g., 100°C) is effective . Key steps include:
- Reaction Optimization: Use LHMDS (Lithium Hexamethyldisilazide) as a base to deprotonate intermediates.
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating the product .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for ¹H; ~28 ppm for ¹³C) and the pyridine/pyrrolidine moieties.
- Mass Spectrometry (MS): ESI+ or HRMS can verify molecular weight (e.g., m/z 542 [M+H]⁺ in analogous compounds) .
- X-ray Crystallography: For absolute configuration determination, refine data using SHELXL (e.g., high-resolution data with R₁ < 0.05) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., sonication), employ respiratory protection .
- Ventilation: Work in a fume hood to avoid inhalation (H335: Respiratory tract irritation) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the coupling step during synthesis?
Methodological Answer: Low yields often arise from:
- Catalyst Degradation: Ensure Pd₂(dba)₃ and BINAP are fresh; pre-dry solvents (toluene/THF) to avoid moisture.
- Reaction Monitoring: Use TLC or LC-MS to track intermediate formation.
- Temperature Control: Maintain strict temperature ranges (e.g., 100±2°C) to prevent side reactions.
Reference analogous protocols using Pd catalysts for similar pyridine derivatives .
Q. How should contradictory crystallographic data be resolved?
Methodological Answer:
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water mixtures) to model hydrolysis pathways.
- Analog Studies: Compare with structurally similar compounds (e.g., tert-butyl (6-chloropyridin-2-yl)carbamate, similarity score 0.73) to infer reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
